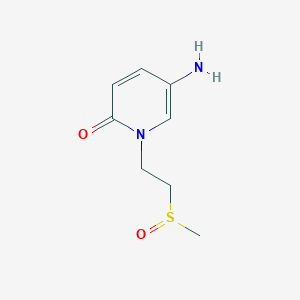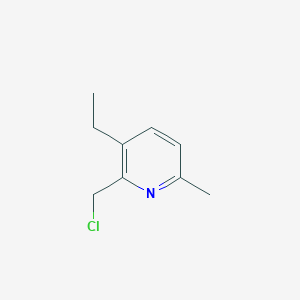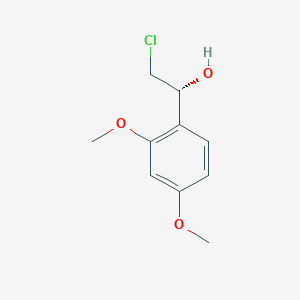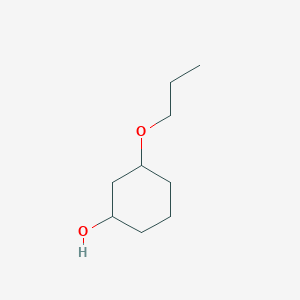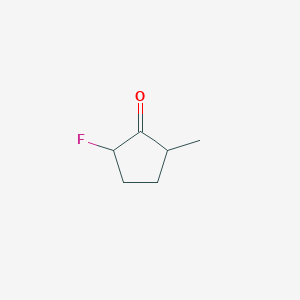
2-Fluoro-5-methylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methylcyclopentan-1-one is an organic compound with the molecular formula C6H9FO It is a fluorinated cyclopentanone derivative, characterized by the presence of a fluorine atom at the second position and a methyl group at the fifth position on the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylcyclopentan-1-one can be achieved through several methods. One common approach involves the fluorination of 5-methylcyclopentan-1-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Fluoro-5-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylcyclopentan-1-one involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to alterations in metabolic pathways or inhibition of specific enzymes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorocyclopentanone: Lacks the methyl group at the fifth position.
5-Methylcyclopentanone: Lacks the fluorine atom at the second position.
2-Fluoro-3-methylcyclopentanone: Has the methyl group at the third position instead of the fifth.
Uniqueness
2-Fluoro-5-methylcyclopentan-1-one is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical properties and reactivity compared to its analogs. This unique structure can lead to distinct biological activities and applications.
Properties
Molecular Formula |
C6H9FO |
|---|---|
Molecular Weight |
116.13 g/mol |
IUPAC Name |
2-fluoro-5-methylcyclopentan-1-one |
InChI |
InChI=1S/C6H9FO/c1-4-2-3-5(7)6(4)8/h4-5H,2-3H2,1H3 |
InChI Key |
SUVITTQZSKXPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13169244.png)
![[(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B13169252.png)
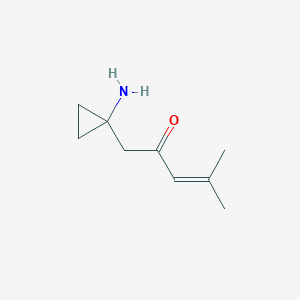
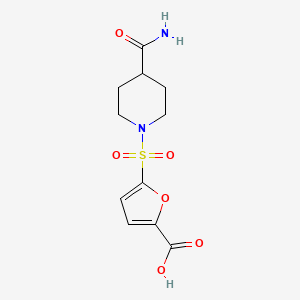
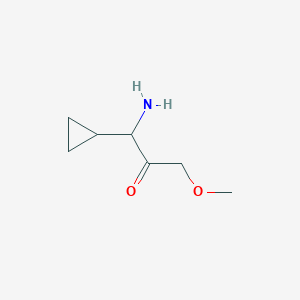
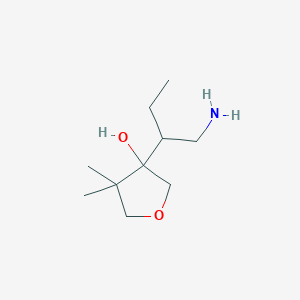

![3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B13169290.png)
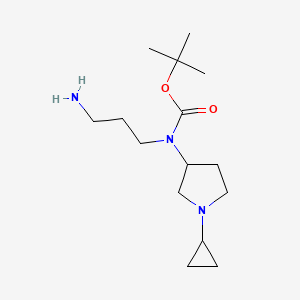
![[1-(2-Chlorophenyl)cyclopentyl]methanol](/img/structure/B13169311.png)
